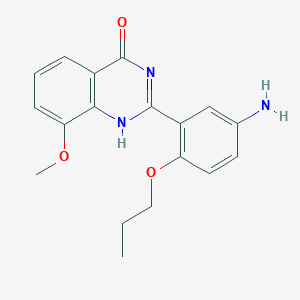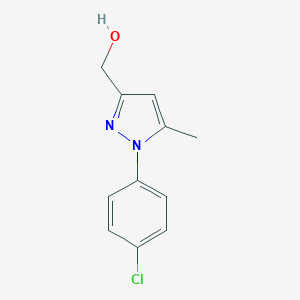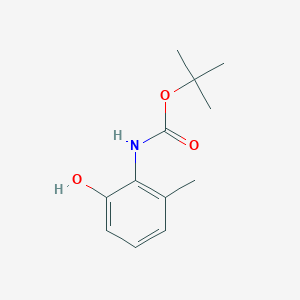![molecular formula C7H5N3O B064829 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one CAS No. 186956-13-8](/img/structure/B64829.png)
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound is also known as 2-Imino-3H-imidazo[4,5-b]pyridin-3-one or IMPY. It has a unique structure that includes an imidazo-pyridine ring system with an imine group attached to it. This compound has been synthesized through various methods, and its potential applications in scientific research have been investigated.
Mécanisme D'action
The mechanism of action of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cell signaling.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant biological activities at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most promising directions is the development of this compound as a potential anticancer agent. Several studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Another direction is the investigation of the potential of this compound as a fluorescent probe for the detection of metal ions. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activities.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most commonly used methods involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. This reaction leads to the formation of an imine intermediate, which is then converted to the desired compound through cyclization and dehydration reactions. Other methods include the use of metal catalysts, microwave irradiation, and solvent-free conditions.
Applications De Recherche Scientifique
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer and antiviral agent. It has also been studied for its anti-inflammatory, antifungal, and antibacterial activities. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Propriétés
Numéro CAS |
186956-13-8 |
|---|---|
Nom du produit |
2-Iminoimidazo[1,2-a]pyridin-3(2H)-one |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-iminoimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5N3O/c8-6-7(11)10-4-2-1-3-5(10)9-6/h1-4,8H |
Clé InChI |
VEDCCIDFYGVJCE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=N)C(=O)N2C=C1 |
SMILES canonique |
C1=CC2=NC(=N)C(=O)N2C=C1 |
Synonymes |
Imidazo[1,2-a]pyridin-3(2H)-one, 2-imino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)





![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)